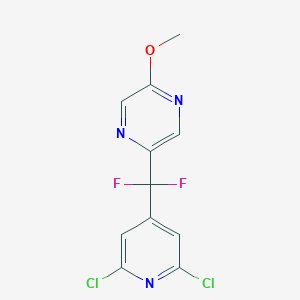
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine: (MFCD32693214) is a chemical compound with the molecular formula C11H7Cl2F2N3O and a molecular weight of 306.10 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the introduction of the dichloropyridinyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated systems and high-throughput experimentation to optimize reaction conditions and minimize waste. The preparation method is simple and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine include:
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methylpyrazine
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-ethoxypyrazine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7Cl2F2N3O |
|---|---|
Molecular Weight |
306.09 g/mol |
IUPAC Name |
2-[(2,6-dichloropyridin-4-yl)-difluoromethyl]-5-methoxypyrazine |
InChI |
InChI=1S/C11H7Cl2F2N3O/c1-19-10-5-16-7(4-17-10)11(14,15)6-2-8(12)18-9(13)3-6/h2-5H,1H3 |
InChI Key |
QWTAQZUXPLKTIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)

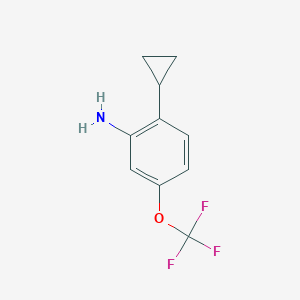
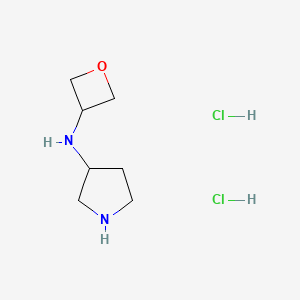

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)

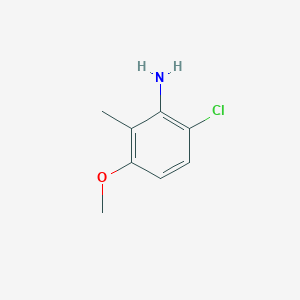

![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)

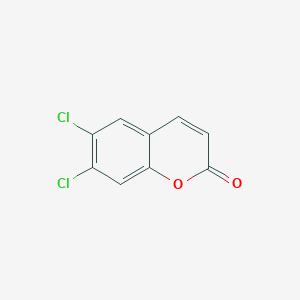
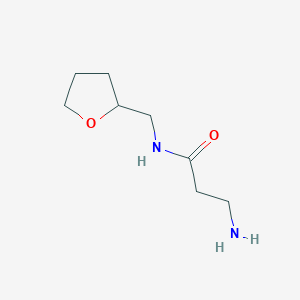
![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)
